molecular formula C11H12BrN3O2 B8414274 2-Amino-6-bromo-4-(2-methoxyethoxy)-quinazoline

2-Amino-6-bromo-4-(2-methoxyethoxy)-quinazoline

Cat. No.: B8414274
M. Wt: 298.14 g/mol
InChI Key: WYFGRLVEURWEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-bromo-4-(2-methoxyethoxy)-quinazoline is a useful research compound. Its molecular formula is C11H12BrN3O2 and its molecular weight is 298.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

6-bromo-4-(2-methoxyethoxy)quinazolin-2-amine

InChI

InChI=1S/C11H12BrN3O2/c1-16-4-5-17-10-8-6-7(12)2-3-9(8)14-11(13)15-10/h2-3,6H,4-5H2,1H3,(H2,13,14,15)

InChI Key

WYFGRLVEURWEPS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-methoxyethanol (10 ml) was added NaH (80 mg of a 60% dispersion in mineral oil, 2.0 mmol). The mixture was stirred at room temperature for 10 minutes. Then, 2-acetamido-6-bromo-4-(1,2,4-triazolyl)-quinazoline (167 mg, 0.5 mmol) was added to this solution. The resulting mixture was stirred at room temperature for 30 minutes and then heated at 80° C. for 2 hours. The solvents were evaporated in vacuo and the crude residue was purified by silica gel flash chromatography, the mobile phase being a mixture of methanol and dichloromethane (in a ratio of 1:80), yielding the title compound as a white solid (140 mg, yield: 94%) which was characterized by its mass spectrum as follows: MS (m/z): 298 ([M+H]+, 100).
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
94%

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